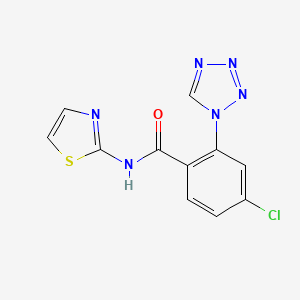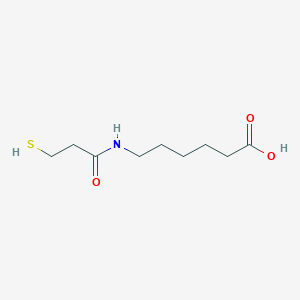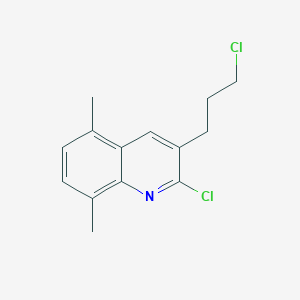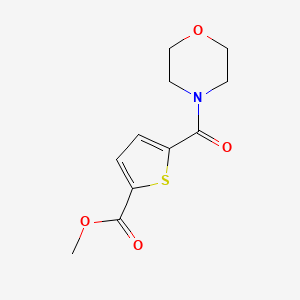
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C17H18O3 It is known for its unique structural properties, which include both hydroxy and methoxy functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 4-hydroxy-3-propylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hydroxy-3-methoxyphenyl)(4-methoxyphenyl)methanone
- (4-Hydroxy-3-propylphenyl)(4-hydroxyphenyl)methanone
- (4-Methoxy-3-propylphenyl)(4-methoxyphenyl)methanone
Uniqueness
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
918969-79-6 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
(4-hydroxy-3-propylphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-3-4-13-11-14(7-10-16(13)18)17(19)12-5-8-15(20-2)9-6-12/h5-11,18H,3-4H2,1-2H3 |
Clave InChI |
TUCMOLSQGOYVOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
![2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan](/img/structure/B12625943.png)
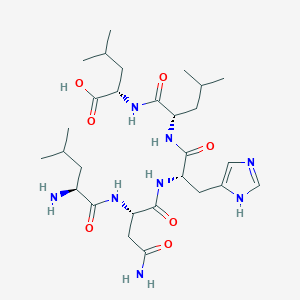
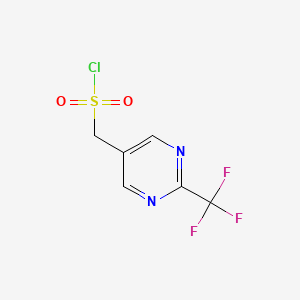
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
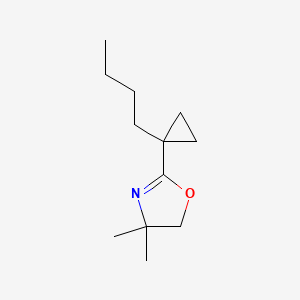
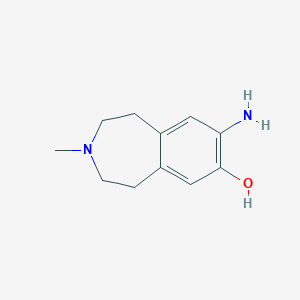

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
